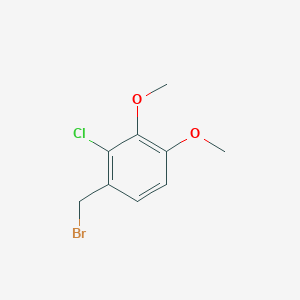

![molecular formula C17H12BrN5 B2488047 N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 313518-75-1](/img/structure/B2488047.png)

N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C11H8BrN5 . It is a solid substance .

Synthesis Analysis

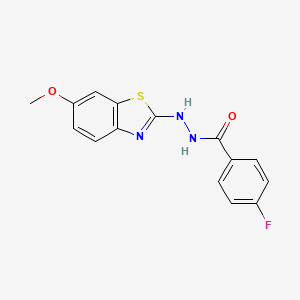

There are several studies that discuss the synthesis of compounds similar to “N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”. For instance, one study describes the design and synthesis of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroanalytical data such as NMR and IR . A study on molecular modeling of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD), and MM-PBSA calculations provides insights into the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For example, a study on the exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents provides insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 256 .Scientific Research Applications

Antimicrobial Activity

Compounds containing this molecule have shown promising antimicrobial activity. They have been effective against both Gram-positive and Gram-negative bacterial species, as well as fungal species .

Anticancer Activity

These compounds have also been evaluated for their anticancer activity. They have shown significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Antiproliferative Agents

The derivatives of this compound have been studied as prospective antiproliferative agents. They have shown potential in combating drug resistance by pathogens and cancerous cells .

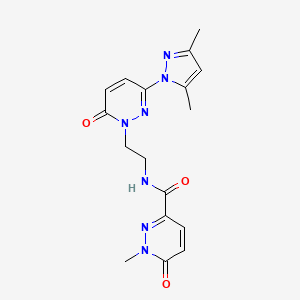

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptors. These studies have shown that these compounds have good docking scores within the binding pocket of selected PDB IDs .

Antiviral Activity

Although not directly related to the exact compound, similar compounds have shown antiviral activity against Newcastle disease virus .

Neurotoxicity Studies

Studies have been conducted to investigate the neurotoxic potentials of similar compounds on the AchE activity and MDA level in the brain of alevins .

Future Directions

The future directions for the study and use of this compound could involve further exploration of its potential biological and pharmacological activities. For instance, the design, synthesis, and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase suggest potential applications in the field of cancer treatment .

Mechanism of Action

Target of Action

N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex compound with potential biological activity. Protein kinases play active roles in signal transduction pathways in humans and their dysfunction can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .

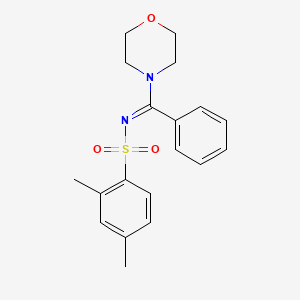

Mode of Action

Similar compounds, such as pyrazolopyrimidine derivatives, have been reported to inhibit protein kinases . Inhibition of protein kinases can disrupt cellular signaling pathways, potentially leading to a variety of effects depending on the specific kinase and pathway involved .

Biochemical Pathways

Protein kinases, which similar compounds are known to inhibit, are involved in numerous cellular processes, including cell division, survival, and apoptosis . Therefore, inhibition of these kinases could potentially affect these and other related biochemical pathways.

Result of Action

The inhibition of protein kinases, as seen with similar compounds, can disrupt cellular signaling pathways and potentially lead to a variety of effects depending on the specific kinase and pathway involved .

properties

IUPAC Name |

N-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRVNSJDVYARHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)

![(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2487973.png)

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)

![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)

![1-(naphthalen-2-ylmethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2487986.png)